REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)([O-:3])=[O:2].[CH2:21]([OH:23])C.[CH2:24]=[O:25].C(N(CC)CC)C>C(OCC)(=O)C.CCCCCC>[N+:1]([C:4]([CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)([CH2:21][OH:23])[CH2:24][OH:25])([O-:3])=[O:2]
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Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCCC1=CC=C(C=C1)CCCCCCCC
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
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C=O
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Name
|
|
Quantity
|
64.8 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
CCCCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Type
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CUSTOM
|
Details
|
stirred for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a condenser and calcium guard tube
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Type
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CONCENTRATION
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Details
|
is concentrated under reduced pressure at 50° C.
|
Type
|
CUSTOM
|
Details
|
to obtain a solid
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Type
|
WASH
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Details
|
the solution is washed with cold water (2×200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer is dried over anhydrous sodium sulphate
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Type
|
CONCENTRATION
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Details
|
The organic layer is concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to obtain a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to −20° C.
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The formed solid is separated by filtration
|
Type
|
WASH
|
Details
|
washed with cold hexane (2×100 mL)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |